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Compound of Interest

Compound Name: CCF0058981

Cat. No.: B15566814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome

Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease

(Mpro).[1] The 3CLpro is a viral cysteine protease essential for the replication of coronaviruses,

making it a prime target for antiviral drug development. CCF0058981 emerged from a

structure-based optimization of the earlier identified inhibitor, ML300.[2] These application

notes provide detailed protocols for utilizing CCF0058981 as a reference compound in high-

throughput screening (HTS) campaigns aimed at discovering novel SARS-CoV-2 3CLpro

inhibitors.

Data Presentation
The following tables summarize the key in vitro activity and pharmacokinetic properties of

CCF0058981.

Table 1: In Vitro Potency and Cytotoxicity of CCF0058981
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Parameter Value Description

IC50 (SARS-CoV-2 3CLpro) 68 nM

Half-maximal inhibitory

concentration against the

SARS-CoV-2 main protease.

[1]

IC50 (SARS-CoV-1 3CLpro) 19 nM

Half-maximal inhibitory

concentration against the

SARS-CoV-1 main protease.

[1]

EC50 (CPE Inhibition) 497 nM

Half-maximal effective

concentration for inhibition of

the viral cytopathic effect.[1]

EC50 (Plaque Reduction) 558 nM

Half-maximal effective

concentration for the reduction

of viral plaques.[1]

CC50 >50 µM

Half-maximal cytotoxic

concentration in the cytopathic

effect antiviral assay.[1]

Selectivity Index (SI) >714

Calculated as CC50 / EC50

(plaque reduction). A higher SI

indicates greater selectivity for

antiviral activity over cellular

toxicity.

Table 2: In Vitro ADME Properties of CCF0058981

Parameter Value Species System

Half-life (T1/2) 21.1 min Human Liver Microsomes

Intrinsic Clearance

(CLint)
141 mL/min/kg Human Liver Microsomes
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Signaling Pathway and Mechanism of Action
CCF0058981 exerts its antiviral effect by inhibiting the SARS-CoV-2 3CLpro. This enzyme is

responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites, a process that

is crucial for the formation of the viral replication and transcription complex (RTC). By blocking

the active site of 3CLpro, CCF0058981 prevents the maturation of non-structural proteins

(nsps), thereby halting viral replication.
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Caption: SARS-CoV-2 replication cycle and the inhibitory action of CCF0058981.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15566814?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Herein are two detailed protocols for high-throughput screening assays to identify inhibitors of

SARS-CoV-2 3CLpro, using CCF0058981 as a positive control.

FRET-Based Enzymatic Assay for 3CLpro Inhibition
This assay measures the cleavage of a fluorescently labeled peptide substrate by recombinant

3CLpro. Inhibition of the protease results in a decrease in the FRET signal.

Materials:

Recombinant SARS-CoV-2 3CLpro

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

CCF0058981 (positive control)

DMSO (vehicle control)

Test compounds

384-well, black, low-volume assay plates

Plate reader with fluorescence detection capabilities

Experimental Workflow:

Start Compound Plating
(Test Compounds, CCF0058981, DMSO) Add 3CLpro Enzyme Solution Pre-incubation

(15 min, RT) Add FRET Substrate Solution Incubation
(60 min, RT, dark)

Read Fluorescence
(Ex/Em appropriate for FRET pair)

Data Analysis
(% Inhibition, IC50) End

Click to download full resolution via product page

Caption: Workflow for the FRET-based 3CLpro inhibition assay.

Protocol:
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Compound Plating: Dispense 50 nL of test compounds, CCF0058981 (positive control, e.g.,

starting at 10 µM), and DMSO (negative control) into a 384-well assay plate.

Enzyme Addition: Add 10 µL of 3CLpro solution (final concentration, e.g., 50 nM) to all wells.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound

binding to the enzyme.

Substrate Addition: Add 10 µL of the FRET substrate solution (final concentration, e.g., 20

µM) to all wells to initiate the reaction.

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with

excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em:

490 nm for EDANS/DABCYL).

Data Analysis: Calculate the percentage of inhibition relative to the DMSO controls and

determine the IC50 values for the active compounds.

Cell-Based Luciferase Reporter Assay for Antiviral
Activity
This assay utilizes a cell line engineered to express a reporter protein (e.g., luciferase) upon

viral replication. Inhibition of viral replication, including 3CLpro activity, leads to a decrease in

the reporter signal.

Materials:

Vero E6 cells (or other susceptible cell line)

SARS-CoV-2 (at a known multiplicity of infection, MOI)

Cell culture medium (e.g., DMEM with 2% FBS)

CCF0058981 (positive control)

Remdesivir (optional positive control)
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DMSO (vehicle control)

Test compounds

384-well, white, clear-bottom cell culture plates

Luciferase assay reagent

Luminometer

Experimental Workflow:

Start Seed Vero E6 Cells
in 384-well plates

Incubate
(24h, 37°C, 5% CO2)

Add Test Compounds,
CCF0058981, and Controls Infect with SARS-CoV-2 Incubate

(48-72h, 37°C, 5% CO2)
Add Luciferase Reagent
and Read Luminescence

Data Analysis
(% Inhibition, EC50) End

Click to download full resolution via product page

Caption: Workflow for the cell-based antiviral luciferase reporter assay.

Protocol:

Cell Seeding: Seed Vero E6 cells into 384-well plates at an appropriate density (e.g., 5,000

cells/well) and incubate for 24 hours.

Compound Addition: Add test compounds, CCF0058981 (e.g., in a 10-point dose response),

and DMSO to the cells.

Virus Infection: Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).

Incubation: Incubate the infected plates for 48-72 hours at 37°C with 5% CO2.

Luminescence Reading: Add a luciferase assay reagent to lyse the cells and generate a

luminescent signal. Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of viral inhibition relative to the virus-only controls

and determine the EC50 values for active compounds. A parallel cytotoxicity assay (e.g.,

CellTiter-Glo) should be performed to determine CC50 values and the selectivity index.
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Conclusion
CCF0058981 is a valuable tool for researchers engaged in the discovery of novel SARS-CoV-2

inhibitors. Its well-characterized potency, mechanism of action, and selectivity make it an ideal

positive control for both enzymatic and cell-based high-throughput screening assays targeting

the viral 3CLpro. The protocols provided herein offer a robust framework for the identification

and characterization of new antiviral candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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